![molecular formula C19H25N3O2S B2697329 N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine CAS No. 338962-64-4](/img/structure/B2697329.png)
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine” is a chemical compound with the CAS Number: 338962-64-4 . It has a molecular weight of 359.49 and its IUPAC name is N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25N3O2S/c1-13-9-14(2)16(15(3)10-13)11-25-19(4,5)12-21-18-17(22(23)24)7-6-8-20-18/h6-10H,11-12H2,1-5H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Polymeric Material Development
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis process involving components similar to N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine, have been researched for their high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through a two-step thermal polycondensation process, showcasing potential in applications requiring transparency, colorlessness, and stability under thermal stress (Tapaswi et al., 2015).
Structural Chemistry Insights
The study of different polymorphs of pharmaceutically active sulfapyridine derivatives, closely related to the structure of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine, has provided insights into how solvent-dependent dimorphism affects molecular packing and hydrogen bonding. This research contributes to a deeper understanding of how subtle changes in molecular structure can influence the physical properties of compounds, which is crucial for the development of pharmaceuticals and materials science (Pan & Englert, 2013).
Coordination Chemistry and Magnetic Anisotropy
Research on cobalt(ii)-sulfonamide complexes, with ligands similar in functionality to N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine, has unveiled the correlation between magnetic anisotropy and coordination geometry. By systematically substituting on the N-(pyridine-2-ylmethyl)-sulfonamide ligand, variations in the CoN4 coordination geometry have been observed, affecting the uniaxial magnetic anisotropy of these complexes. Such studies are essential for advancing magnetic materials' development, with potential applications in data storage, sensors, and quantum computing (Wu et al., 2019).
Organic Synthesis and Catalysis
The development of new methodologies for the synthesis of sulfonamides through sequential C-S and S-N coupling that does not require metal catalysts highlights the versatility of compounds structurally related to N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine. This research presents a one-pot three-component reaction involving nitroarenes and (hetero)arylboronic acids, leading to a broad range of sulfonamides. Such advancements are pivotal in organic synthesis, offering more sustainable and efficient routes for producing complex molecules (Chen et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13-9-14(2)16(15(3)10-13)11-25-19(4,5)12-21-18-17(22(23)24)7-6-8-20-18/h6-10H,11-12H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPUMUIDGFDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC2=C(C=CC=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

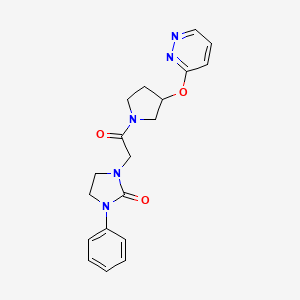
![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)
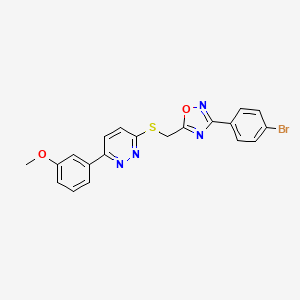
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)
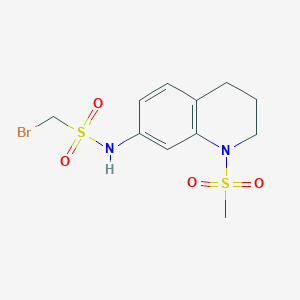
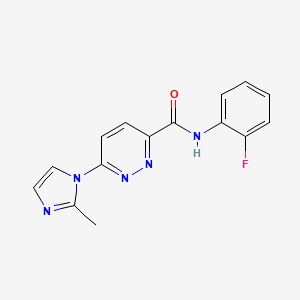
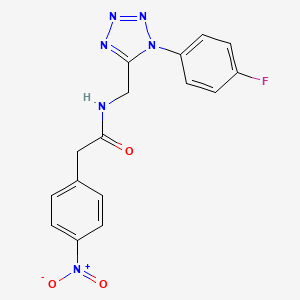
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
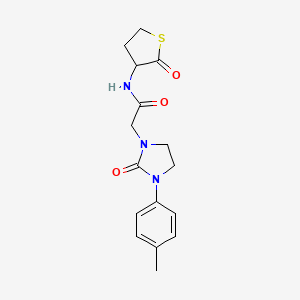

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)